3-Phenyl-5,6,7,8-tetrahydroquinoline
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Overview
Description
3-Phenyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline, characterized by a partially saturated ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common approach involves the reaction of ethyl vinyl ether or ethyl vinyl sulfide with N-arylaldimine in the presence of Lewis acidic catalysts such as boron trifluoride etherate (BF3.OEt2) to obtain 2,4-substituted tetrahydroquinolines . Another method includes the hydrogenation of quinolines using heterogeneous catalysts .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of quinoline derivatives. This process is scalable and can be optimized for high yields and purity. The use of homogeneous catalysts has also been demonstrated for asymmetric hydrogenation, providing optically active tetrahydroquinolines .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Hydrogenation can further reduce it to decahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the phenyl group and nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (bromine, chlorine), N-halosuccinimides, and alkyl halides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: Halogenated tetrahydroquinolines.
Scientific Research Applications
3-Phenyl-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various bioactive compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its hepatoprotective effects and potential as an anticancer agent
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets and pathways:
Hepatoprotective Effects: Inhibition of autophagy in liver cells, reducing oxidative stress and inflammation.
Anticancer Activity: Induces apoptosis in cancer cells and inhibits topoisomerase I enzyme, leading to antiproliferative effects.
Comparison with Similar Compounds
Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline.
Oxamniquine, Dynemycin, Viratmycin, Nicainoprol: Bioactive tetrahydroquinolines with medicinal properties.
Uniqueness: Its unique structure allows for diverse chemical modifications, making it a valuable compound for drug development .
Properties
CAS No. |
101161-83-5 |
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Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-3,6-7,10-11H,4-5,8-9H2 |
InChI Key |
IQXAQFJIDGKQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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